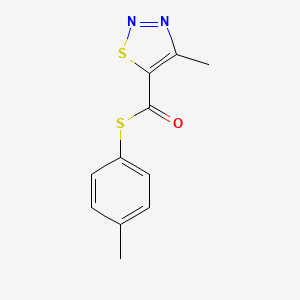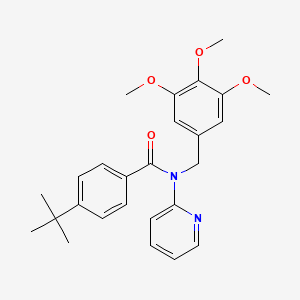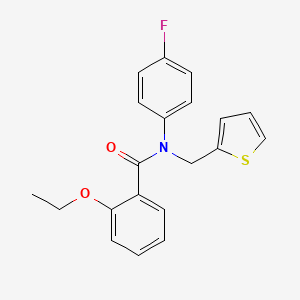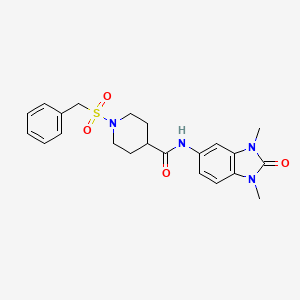![molecular formula C19H20N2OS2 B11349957 N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide](/img/structure/B11349957.png)
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ベンジルスルファニル)-1,3-ベンゾチアゾール-6-イル]-2,2-ジメチルプロパンアミドは、ベンゾチアゾール類に属する合成有機化合物です。ベンゾチアゾール類は、その多様な生物活性で知られており、創薬においてしばしば用いられます。
合成方法
合成ルートと反応条件
N-[2-(ベンジルスルファニル)-1,3-ベンゾチアゾール-6-イル]-2,2-ジメチルプロパンアミドの合成は、通常、複数のステップを伴います。
ベンゾチアゾールコアの形成: ベンゾチアゾールコアは、2-アミノチオフェノールと適切なアルデヒドまたはケトンを酸性条件下で環化させることで合成できます。
ベンジルスルファニル基の導入: ベンジルスルファニル基は、求核置換反応により導入されます。この反応では、ベンジルハライドがベンゾチアゾールのチオール基と反応します。
プロパンアミド部分の結合: 最後のステップは、ピリジンやトリエチルアミンなどの塩基の存在下で、ベンゾチアゾール誘導体を2,2-ジメチルプロパノイルクロリドでアシル化することです。
工業的製造方法
この化合物の工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用することで、高収率と高純度が確保されます。試薬の添加と温度制御の自動化システムの使用は、スケーラビリティのために不可欠です。
化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ベンゾチアゾール環またはアミド基を標的とし、環の開裂またはアミンの生成につながる可能性があります。
置換: 求電子置換または求核置換反応は、ベンゾチアゾール環のさまざまな位置で起こることがあり、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (例: 臭素、塩素) や求核剤 (例: アミン、チオール) などの試薬を適切な条件 (例: 酸性または塩基性) 下で使用すると、置換反応が起こります。
主要な生成物
酸化: スルホキシド、スルホン。
還元: アミン、還元されたベンゾチアゾール誘導体。
置換: 使用した試薬に応じて、さまざまな置換ベンゾチアゾール誘導体。
科学研究における用途
化学
化学において、N-[2-(ベンジルスルファニル)-1,3-ベンゾチアゾール-6-イル]-2,2-ジメチルプロパンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
この化合物は、生物学的に活性なベンゾチアゾールと構造が類似しているため、生物学的研究で潜在的な可能性を示しています。酵素阻害剤、受容体モジュレーター、その他の生物活性分子の開発に使用できます。
医学
創薬において、この化合物は、その潜在的な治療特性について研究されています。ベンゾチアゾール誘導体は、抗菌活性、抗がん活性、抗炎症活性で知られており、この化合物は創薬の候補となっています。
産業
産業分野では、N-[2-(ベンジルスルファニル)-1,3-ベンゾチアゾール-6-イル]-2,2-ジメチルプロパンアミドは、特殊化学薬品、染料、特定の特性を持つ材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution, where a benzyl halide reacts with the thiol group of the benzothiazole.
Attachment of Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the amide group, potentially leading to ring-opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological studies due to its structural similarity to biologically active benzothiazoles. It can be used in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
N-[2-(ベンジルスルファニル)-1,3-ベンゾチアゾール-6-イル]-2,2-ジメチルプロパンアミドの作用機序は、その用途によって異なります。生物系では、特定の酵素や受容体と相互作用し、その活性を調節する可能性があります。ベンゾチアゾール環はDNAにインターカレーションする可能性があり、ベンジルスルファニル基は結合親和性と特異性を高める可能性があります。
類似化合物の比較
類似化合物
2-(ベンジルスルファニル)ベンゾチアゾール: プロパンアミド部分がありませんが、ベンジルスルファニルとベンゾチアゾールコアを共有しています。
N-(2-ベンゾチアゾリル)-2,2-ジメチルプロパンアミド: 構造は似ていますが、ベンジルスルファニル基がありません。
ベンゾチアゾール-2-チオール: ベンジルスルファニル基の代わりにチオール基を持つベンゾチアゾールコアが含まれています。
独自性
N-[2-(ベンジルスルファニル)-1,3-ベンゾチアゾール-6-イル]-2,2-ジメチルプロパンアミドは、ベンジルスルファニル基とプロパンアミド部分の組み合わせによってユニークです。この組み合わせは、異なる化学的および生物学的特性を付与する可能性があります。この組み合わせにより、生物学的標的との特定の相互作用が可能になり、化学合成の汎用性が向上します。
類似化合物との比較
Similar Compounds
2-(Benzylsulfanyl)benzothiazole: Lacks the propanamide moiety but shares the benzylsulfanyl and benzothiazole core.
N-(2-Benzothiazolyl)-2,2-dimethylpropanamide: Similar structure but without the benzylsulfanyl group.
Benzothiazole-2-thiol: Contains the benzothiazole core with a thiol group instead of the benzylsulfanyl group.
Uniqueness
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2,2-dimethylpropanamide is unique due to the combination of the benzylsulfanyl group and the propanamide moiety, which can confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in chemical synthesis.
特性
分子式 |
C19H20N2OS2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
N-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H20N2OS2/c1-19(2,3)17(22)20-14-9-10-15-16(11-14)24-18(21-15)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22) |
InChIキー |
RHSZMDRXCZEYFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11349884.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B11349903.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide](/img/structure/B11349904.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11349917.png)
![N-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B11349921.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11349924.png)



![5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349950.png)
![Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11349951.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11349955.png)
